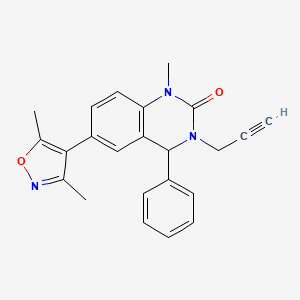

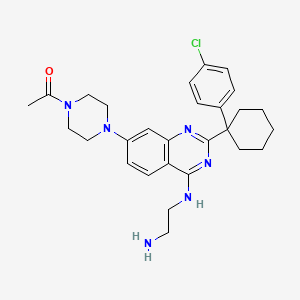

PROTAC BRD4-binding moiety 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC BRD4-bindendes Molekül 1 ist eine Verbindung, die entwickelt wurde, um das bromodomenhaltige Protein 4 (BRD4) anzusprechen und abzubauen. BRD4 ist ein Mitglied der Bromodomänen- und Extraterminal-Domänen (BET)-Familie, die eine entscheidende Rolle bei der Regulierung der Genexpression spielt, indem sie an acetylierte Lysinreste auf Histonen bindet. Die Überexpression von BRD4 ist mit der Entwicklung und dem Fortschreiten verschiedener Krebsarten verbunden, was es zu einem attraktiven Ziel für therapeutische Interventionen macht .

Herstellungsmethoden

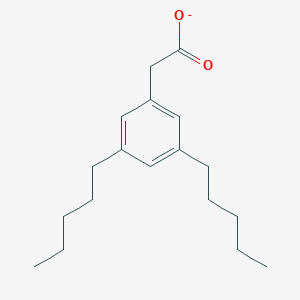

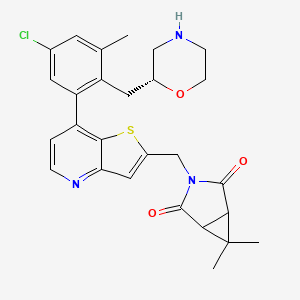

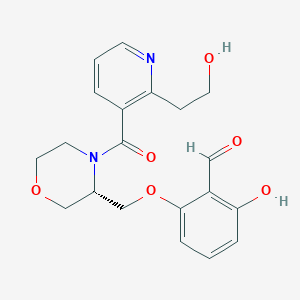

Die Synthese von PROTAC BRD4-bindenden Molekül 1 beinhaltet eine mehrkomponentige Plattform, die die modulare Natur sowohl von Mehrkomponentenreaktionen als auch von Degradatoren nutzt. Dieser Ansatz ermöglicht die Herstellung von hochdekorierten PROTACs mit hoher Abbaueffizienz . Der Syntheseweg beinhaltet typischerweise die Kupplung eines BRD4-bindenden Liganden mit einem E3-Ubiquitinligase-rekrutierenden Molekül über einen geeigneten Linker. Häufige Reaktionsbedingungen umfassen Amin-Säure-Kupplungsreaktionen, die moduliert werden können, um verschiedene Bindungen wie Ester-, Keton-, Alkan- oder Aminbindungen zu bilden . Industrielle Produktionsmethoden konzentrieren sich darauf, diese Reaktionen auf Skalierbarkeit und Kosteneffizienz zu optimieren.

Chemische Reaktionsanalyse

PROTAC BRD4-bindendes Molekül 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen der BRD4-bindende Ligand durch andere funktionelle Gruppen ersetzt wird.

Kupplungsreaktionen: Diverse Amin-Säure-Kupplungsreaktionen werden verwendet, um die Potenz der Verbindung zu modulieren.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die funktionellen Gruppen auf der Verbindung verändern und beeinflussen so ihre Bindungsaffinität und Abbaueffizienz.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Carbonsäuren, Amine und Katalysatoren wie Nickel und Platin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind unterschiedlich verknüpfte PROTACs mit unterschiedlichen physikalisch-chemischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

PROTAC BRD4-bindendes Molekül 1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

PROTAC BRD4-bindendes Molekül 1 entfaltet seine Wirkung, indem es eine E3-Ubiquitinligase auf BRD4 rekrutiert, was zur Ubiquitinierung und anschließenden Degradation von BRD4 über das Ubiquitin-Proteasom-System führt . Dieser Abbau stört die transkriptionelle Regulation von Onkogenen, was zur Hemmung der Proliferation von Krebszellen und Induktion von Apoptose führt . Die beteiligten molekularen Ziele umfassen das BRD4-Protein und die E3-Ubiquitinligase.

Vorbereitungsmethoden

The synthesis of PROTAC BRD4-binding moiety 1 involves a multicomponent platform that leverages the modular nature of both multicomponent reactions and degraders. This approach allows for the preparation of highly decorated PROTACs with high degradation efficiency . The synthetic route typically involves the coupling of a BRD4-binding ligand with an E3 ubiquitin ligase-recruiting moiety via a suitable linker. Common reaction conditions include amine-acid coupling reactions, which can be modulated to form various bonds such as ester, ketone, alkane, or amine bonds . Industrial production methods focus on optimizing these reactions for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

PROTAC BRD4-binding moiety 1 undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the BRD4-binding ligand is replaced with other functional groups.

Coupling Reactions: Diverse amine-acid coupling reactions are used to modulate the potency of the compound.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the compound, affecting its binding affinity and degradation efficiency.

Common reagents used in these reactions include carboxylic acids, amines, and catalysts such as nickel and platinum . The major products formed from these reactions are variously linked PROTACs with different physicochemical properties.

Wissenschaftliche Forschungsanwendungen

PROTAC BRD4-binding moiety 1 has a wide range of scientific research applications:

Wirkmechanismus

PROTAC BRD4-binding moiety 1 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 via the ubiquitin-proteasome system . This degradation disrupts the transcriptional regulation of oncogenes, resulting in the inhibition of cancer cell proliferation and induction of apoptosis . The molecular targets involved include the BRD4 protein and the E3 ubiquitin ligase.

Vergleich Mit ähnlichen Verbindungen

PROTAC BRD4-bindendes Molekül 1 ist einzigartig in seiner Fähigkeit, BRD4 abzubauen, anstatt lediglich seine Aktivität zu hemmen. Ähnliche Verbindungen umfassen:

JQ1: Ein niedermolekularer Inhibitor von BRD4, der keinen Abbau induziert.

GNE-987: Ein weiteres BRD4-gerichtetes PROTAC mit einem anderen Wirkmechanismus.

Diese Verbindungen verdeutlichen die Vielseitigkeit und das Potenzial der PROTAC-Technologie bei der gezielten Ansprache und dem Abbau spezifischer Proteine.

Eigenschaften

CAS-Nummer |

2101200-10-4 |

|---|---|

Molekularformel |

C23H21N3O2 |

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-prop-2-ynyl-4H-quinazolin-2-one |

InChI |

InChI=1S/C23H21N3O2/c1-5-13-26-22(17-9-7-6-8-10-17)19-14-18(21-15(2)24-28-16(21)3)11-12-20(19)25(4)23(26)27/h1,6-12,14,22H,13H2,2-4H3 |

InChI-Schlüssel |

ZKJVDZJHVLJOKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC#C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)

![2-amino-4-[4-[C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856664.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856677.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10856685.png)

![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)

![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)